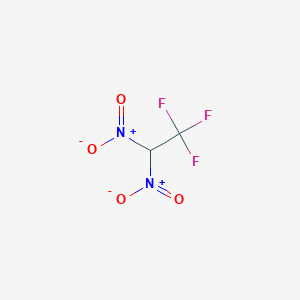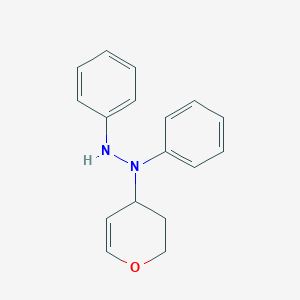
1-(3,4-Dihydro-2H-pyran-4-yl)-1,2-diphenylhydrazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3,4-Dihydro-2H-pyran-4-yl)-1,2-diphenylhydrazine is a chemical compound that features a hydrazine functional group bonded to a pyran ring and two phenyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
1-(3,4-Dihydro-2H-pyran-4-yl)-1,2-diphenylhydrazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of hydrazine derivatives with different oxidation states.
Substitution: The phenyl groups and the pyran ring can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts that facilitate substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired reaction and product.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding oxides, while substitution reactions can produce a variety of substituted hydrazine derivatives.
Aplicaciones Científicas De Investigación
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 1-(3,4-Dihydro-2H-pyran-4-yl)-1,2-diphenylhydrazine involves its interaction with molecular targets through its hydrazine functional group. This interaction can lead to the formation of reactive intermediates that participate in various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
1,2-Diphenylhydrazine: Lacks the pyran ring but shares the hydrazine and phenyl groups.
3,4-Dihydro-2H-pyran-4-ylhydrazine: Contains the pyran ring and hydrazine group but lacks the phenyl groups.
Uniqueness
1-(3,4-Dihydro-2H-pyran-4-yl)-1,2-diphenylhydrazine is unique due to the combination of the pyran ring and two phenyl groups attached to the hydrazine functional group. This unique structure imparts specific chemical and physical properties that differentiate it from other similar compounds.
Propiedades
Número CAS |
142065-23-4 |
|---|---|
Fórmula molecular |
C17H18N2O |
Peso molecular |
266.34 g/mol |
Nombre IUPAC |
1-(3,4-dihydro-2H-pyran-4-yl)-1,2-diphenylhydrazine |
InChI |
InChI=1S/C17H18N2O/c1-3-7-15(8-4-1)18-19(16-9-5-2-6-10-16)17-11-13-20-14-12-17/h1-11,13,17-18H,12,14H2 |
Clave InChI |
YPPYIZMNTUCUSE-UHFFFAOYSA-N |
SMILES canónico |
C1COC=CC1N(C2=CC=CC=C2)NC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


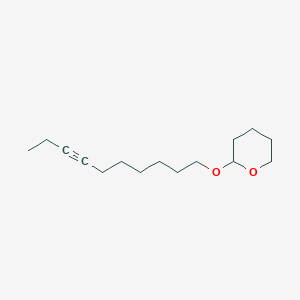
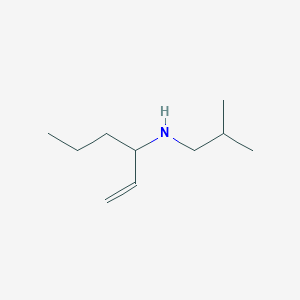


![(4-{(Butan-2-yl)[4-(2-methoxyethoxy)phenyl]amino}phenyl)ethene-1,1,2-tricarbonitrile](/img/structure/B12552006.png)
![6-Phenyl-3-pyridin-3-yl-5,7-dihydro-[1,2,4]triazolo[3,4-b][1,3,5]thiadiazine](/img/structure/B12552009.png)
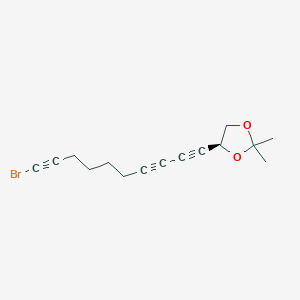
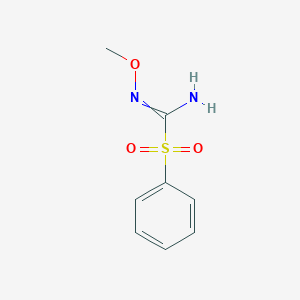
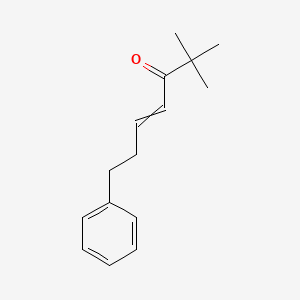

![1,1'-[Cyclopropane-1,1-diylbis(carbonyloxy)]di(pyrrolidine-2,5-dione)](/img/structure/B12552043.png)
![Butanoic acid, 4-oxo-3-[(phenylmethoxy)methoxy]-, methyl ester, (S)-](/img/structure/B12552046.png)

